Cas no 147000-78-0 (1-(Benzyl)-3-(tert-butoxycarbonyl)sulfamide)
1-(Benzyl)-3-(tert-butoxycarbonyl)sulfamide Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 3-benzyl-2,2-dioxo-2lambda~6~-diazathiane-1-carboxylate
- 3-BENZYL-2,2-DIOXODIAZATHIANE, N1-BOC PROTECTED
- ACMC-20egpx
- AGN-PC-01LW3B
- benzyldioxolambdadiazathianecarboxylate
- Carbamic acid, [[(phenylmethyl)amino]sulfonyl]-, 1,1-dimethylethyl ester
- CHEMBL229904
- CTK0E9181
- N'-(benzyl)-N-(tert-butoxycarbonyl)sulfamide
- N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide
- N1-BOC-N3-benzylsulfamide
- N-benzyl-N'-(tert-butoxycarbonyl)-sulfamide
- N-benzyl-N'-tert-butoxycarbonylsulfami
- N-t butyloxycarbonyl,N'-benzylsulfamide
- SureCN6337412
- N'-Benzylsulphamide, N-BOC protected
- tert-Butyl 3-benzyl-2,2-dioxodiazathiane-1-carboxylate, tert-Butyl (N-benzylsulphamoyl)carbamate, N-Benzyl-N'-(tert-butoxycarbonyl)sulphuric diamide
- Carbamic acid, N-[[(phenylmethyl)amino]sulfonyl]-, 1,1-dimethylethyl ester
- Tert-Butyl n-benzylsulfamoylcarbamate
- LQYHTXUYYNNFPZ-UHFFFAOYSA-N
- Tert-butyl (N-benzylsulfamoyl)carbamate
- tert-butyl N-(benzylsulfamoyl)carbamate
- MFCD09864818
- SCHEMBL6337412
- CS-0337183
- DB-256795
- tert-Butyl 3-benzyl-2,2-dioxo-diazathiane-1-carboxylate
- 147000-78-0
- tert-Butyl (benzylsulfamoyl)carbamate
- N-benzyl-N'-tert-butoxycarbonyl sulfamide
- TERT-BUTYL 3-BENZYL-2,2-DIOXO-2LAMBDA6-DIAZATHIANE-1-CARBOXYLATE
- DTXSID20590852
- BDBM50428814
- J-524807
- EB-0827
- Tert-Butyln-benzylsulfamoylcarbamate
- AKOS005072322
- 1-(Benzyl)-3-(tert-butoxycarbonyl)sulfamide
-
- MDL: MFCD09864818
- Inchi: 1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-19(16,17)13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15)
- InChI Key: LQYHTXUYYNNFPZ-UHFFFAOYSA-N
- SMILES: S(NC(=O)OC(C)(C)C)(NCC1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 286.09884
- Monoisotopic Mass: 286.09872823g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 92.9Ų
Experimental Properties
- PSA: 84.5
1-(Benzyl)-3-(tert-butoxycarbonyl)sulfamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(Benzyl)-3-(tert-butoxycarbonyl)sulfamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B586868-10mg |
1-(Benzyl)-3-(tert-butoxycarbonyl)sulfamide |
147000-78-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B586868-50mg |
1-(Benzyl)-3-(tert-butoxycarbonyl)sulfamide |
147000-78-0 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B586868-100mg |
1-(Benzyl)-3-(tert-butoxycarbonyl)sulfamide |
147000-78-0 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Apollo Scientific | OR15251-500mg |
N'-Benzylsulphamide, N-BOC protected |
147000-78-0 | 95% | 500mg |
£93.00 | 2025-02-19 | |
| Apollo Scientific | OR15251-1g |
N'-Benzylsulphamide, N-BOC protected |
147000-78-0 | 95% | 1g |
£109.00 | 2025-02-19 | |
| Apollo Scientific | OR15251-5g |
N'-Benzylsulphamide, N-BOC protected |
147000-78-0 | 95% | 5g |
£445.00 | 2025-02-19 | |
| abcr | AB258039-1 g |
tert-Butyl 3-benzyl-2,2-dioxo-diazathiane-1-carboxylate, 95%; . |
147000-78-0 | 95% | 1g |
€187.10 | 2023-04-27 | |
| abcr | AB258039-5 g |
tert-Butyl 3-benzyl-2,2-dioxo-diazathiane-1-carboxylate, 95%; . |
147000-78-0 | 95% | 5g |
€696.70 | 2023-04-27 | |
| abcr | AB258039-500mg |
tert-Butyl 3-benzyl-2,2-dioxo-diazathiane-1-carboxylate, 95%; . |
147000-78-0 | 95% | 500mg |
€132.00 | 2025-02-15 | |
| abcr | AB258039-1g |
tert-Butyl 3-benzyl-2,2-dioxo-diazathiane-1-carboxylate, 95%; . |
147000-78-0 | 95% | 1g |
€187.10 | 2024-04-19 |
1-(Benzyl)-3-(tert-butoxycarbonyl)sulfamide Related Literature
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 1-(Benzyl)-3-(tert-butoxycarbonyl)sulfamide
Comprehensive Overview of 1-(Benzyl)-3-(tert-butoxycarbonyl)sulfamide (CAS No. 147000-78-0)
1-(Benzyl)-3-(tert-butoxycarbonyl)sulfamide, with the CAS registry number 147000-78-0, is a specialized sulfamide derivative widely utilized in pharmaceutical and organic synthesis research. This compound features a unique molecular structure combining a benzyl group and a tert-butoxycarbonyl (Boc) protecting group, making it invaluable for peptide synthesis and drug development. Researchers frequently employ this compound as a key intermediate due to its stability and reactivity under controlled conditions.
The growing interest in sulfamide-based compounds stems from their diverse biological activities, including enzyme inhibition and antimicrobial properties. Recent studies highlight the potential of 1-(Benzyl)-3-(tert-butoxycarbonyl)sulfamide in targeting protease enzymes, a hot topic in drug discovery for diseases like cancer and viral infections. Its Boc-protected amine functionality also aligns with trends in green chemistry, as it reduces side reactions and improves yield—a priority for sustainable manufacturing.
From a synthetic perspective, this compound’s benzyl sulfamide moiety offers versatility in N-functionalization, a technique gaining traction in high-throughput screening libraries. Laboratories often search for "Boc-sulfamide applications" or "benzyl sulfamide synthesis," reflecting its relevance in modern medicinal chemistry. Analytical techniques like HPLC and NMR confirm its high purity (>98%), meeting stringent requirements for preclinical studies.
Storage and handling recommendations emphasize stability at 2–8°C under inert atmospheres, addressing common user queries about "sulfamide derivative stability." The compound’s compatibility with solid-phase peptide synthesis (SPPS) further enhances its appeal, coinciding with the rise of peptide therapeutics—a sector projected to exceed $50 billion by 2030. Innovations in click chemistry and bioconjugation also leverage its reactive sites for targeted drug delivery systems.
Regulatory compliance for 147000-78-0 adheres to major pharmacopeias (USP/EP), ensuring suitability for GMP-grade production. FAQs such as "Boc deprotection conditions for sulfamides" underscore its role in multi-step syntheses. As the demand for customized intermediates grows, this compound’s balanced lipophilicity and solubility profile position it as a go-to reagent for optimizing bioavailability in lead compounds.
In summary, 1-(Benzyl)-3-(tert-butoxycarbonyl)sulfamide bridges academic research and industrial applications, driven by its structural modularity and alignment with cutting-edge therapeutic strategies. Its CAS number (147000-78-0) serves as a critical identifier for procurement and literature searches, cementing its status in the fine chemicals landscape.
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